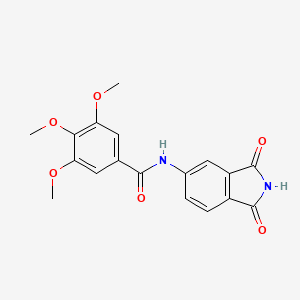

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,4,5-trimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C18H16N2O6 and its molecular weight is 356.334. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Chemical Synthesis and Antimicrobial Properties : Research demonstrates the synthesis of derivatives involving N-(1,3-dioxoisoindol-5-yl)-3,4,5-trimethoxybenzamide through condensation and further reactions leading to pyrazole derivatives. These compounds exhibited promising antibacterial activities, suggesting their potential as antimicrobials (Patel & Dhameliya, 2010).

Metal Complexes and Biological Studies : Another study explored the creation of metal complexes with N-(1,3-dioxoisoindol-5-yl)-3,4,5-trimethoxybenzamide derivatives, showing good bacterial activities. This highlights its utility in developing new antibacterial agents (Alkam et al., 2015).

Advanced Applications

Catalysis and Chemical Reactions : The compound has been utilized in Rhodium(III)-catalyzed chemodivergent annulations, indicating its role in facilitating complex chemical transformations (Xu et al., 2018).

Antitumor Activity : A related compound, trimidox, which shares structural similarities with N-(1,3-dioxoisoindol-5-yl)-3,4,5-trimethoxybenzamide, has shown potent inhibition of ribonucleotide reductase, suggesting potential for chemotherapy applications (Szekeres et al., 2004).

Memory Enhancement Potential : Compounds derived from N-(1,3-dioxoisoindol-5-yl)-3,4,5-trimethoxybenzamide have been investigated for their potential as memory enhancers, with some derivatives showing significant acetylcholinesterase-inhibiting activity (Piplani et al., 2018).

Apoptosis Induction in Cancer Therapy : Research into N′-(2-oxoindolin-3-ylidene)benzohydrazides, related to the core structure of interest, revealed apoptosis-inducing properties in cancer cells, further underscoring the compound's relevance in medicinal chemistry (Sirisoma et al., 2009).

Wirkmechanismus

Target of Action

The primary target of N-(1,3-dioxoisoindolin-5-yl)-3,4,5-trimethoxybenzamide is the dengue virus (DENV) envelope (E) protein . The E protein plays a crucial role in the viral life cycle, including host cell attachment, fusion, and viral assembly.

Mode of Action

N-(1,3-dioxoisoindolin-5-yl)-3,4,5-trimethoxybenzamide is a PROTAC (Proteolysis-Targeting Chimera) that targets the DENV E protein . It depletes intracellular E protein via a CRBN- and proteasome-dependent mechanism . This compound exhibits increased antiviral potency compared to the parental E inhibitor GNF-2 . It has a dual mode of action: inhibition of E’s function in viral entry and blocking of viral particle production due to a targeted protein degradation (TPD) mechanism .

Biochemical Pathways

The compound affects the protein degradation pathway in vivo . It recognizes E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated . The proteasome then recognizes and degrades the target protein .

Result of Action

The result of the compound’s action is the degradation of the DENV E protein , which leads to the inhibition of the virus’s ability to enter host cells and produce new viral particles . This results in a decrease in viral load and potentially the alleviation of disease symptoms.

Action Environment

The action of N-(1,3-dioxoisoindolin-5-yl)-3,4,5-trimethoxybenzamide can be influenced by various environmental factors. For instance, the effectiveness of PROTACs can be affected by the expression levels of the E3 ligase and the target protein, as well as the presence of competing substrates . Additionally, factors such as pH and temperature could potentially affect the stability and activity of the compound.

Biochemische Analyse

Biochemical Properties

N-(1,3-dioxoisoindolin-5-yl)-3,4,5-trimethoxybenzamide has been identified as a modulator of cereblon (CRBN) activity . It interacts with CRBN, a protein that plays a crucial role in cellular processes such as protein homeostasis .

Cellular Effects

The compound influences cell function by modulating the activity of CRBN. This modulation can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N-(1,3-dioxoisoindolin-5-yl)-3,4,5-trimethoxybenzamide exerts its effects at the molecular level through its interaction with CRBN. It can selectively modulate the degradation of GSPT1 protein, acting as a GSPT1 degrader .

Temporal Effects in Laboratory Settings

Its role as a modulator of CRBN activity suggests it may have long-term effects on cellular function .

Metabolic Pathways

Its interaction with CRBN suggests it may influence metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O6/c1-24-13-6-9(7-14(25-2)15(13)26-3)16(21)19-10-4-5-11-12(8-10)18(23)20-17(11)22/h4-8H,1-3H3,(H,19,21)(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLQDFSVGINENX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2920300.png)

![2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B2920306.png)

![7-chloro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B2920308.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide](/img/structure/B2920310.png)

![N-(2,4-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2920316.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2920318.png)